REACTION_CXSMILES
|
O.[NH2:2][NH2:3].Cl[C:5]1[NH:10][C:9](=[O:11])[N:8]([CH3:12])[C:7](=[O:13])[CH:6]=1>C(O)C>[NH:2]([C:5]1[NH:10][C:9](=[O:11])[N:8]([CH3:12])[C:7](=[O:13])[CH:6]=1)[NH2:3] |f:0.1|
|
Name
|
|
Quantity
|
12.7 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(N(C(N1)=O)C)=O
|
Name
|
|
Quantity
|
190 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The yellow solid precipitated
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Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=CC(N(C(N1)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |